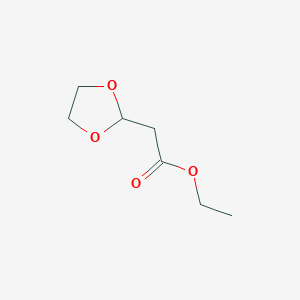
Ethyl 2-(1,3-dioxolan-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a fruity, apple-like odor . This compound is used in various applications, including as a fragrance and flavoring agent in cosmetics, food, and beverages .
作用機序
Target of Action
Ethyl 2-(1,3-dioxolan-2-yl)acetate, also known as Fructone , is primarily used as a fragrance and flavoring material in cosmetics, food and beverages, manufacture of drugs and detergents, and perfume industries . It is known for its strong, fruity, apple-like, slightly green odor . .
Mode of Action
It is likely that the compound interacts with olfactory receptors, given its use in fragrances and flavorings . .
Biochemical Pathways
Given its use in fragrances and flavorings, it may interact with olfactory pathways . .
Pharmacokinetics
It is a colorless liquid with a density of 1.1±0.1 g/cm3 and a boiling point of 208.0±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in fragrances and flavorings, it may influence sensory perception, particularly smell . .
準備方法
Ethyl 2-(1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene . Industrial production methods may involve similar processes but on a larger scale, ensuring the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
化学反応の分析
Ethyl 2-(1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
科学的研究の応用
Ethyl 2-(1,3-dioxolan-2-yl)acetate is used in various scientific research applications:
類似化合物との比較
Ethyl 2-(1,3-dioxolan-2-yl)acetate can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Ethyl-2-methyl-1,3-dioxolane: This compound has an ethyl and a methyl group at the 2-position, making it slightly different in terms of chemical properties.
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.
特性
IUPAC Name |
ethyl 2-(1,3-dioxolan-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJQVSEJWUQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282947 |
Source


|
| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60234-78-8 |
Source


|
| Record name | NSC28932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














